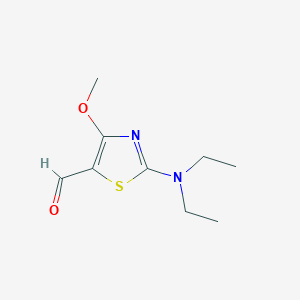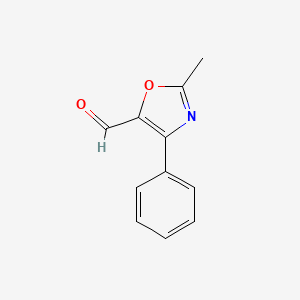
2-Diéthylamino-4-méthoxy-thiazole-5-carbaldéhyde
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 2-Diethylamino-4-methoxy-thiazole-5-carbaldehyde consists of a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom, substituted with a diethylamino group, a methoxy group, and a carbaldehyde group.Physical And Chemical Properties Analysis
2-Diethylamino-4-methoxy-thiazole-5-carbaldehyde is a yellowish crystalline solid. Its molecular formula is C11H16N2O2S and it has a molecular weight of 240.32 g/mol.Mécanisme D'action
The exact mechanism of action of 2-DETC is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in inflammation and cell proliferation. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of certain transcription factors, such as nuclear factor kappa B (NF-kB), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
2-DETC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of certain transcription factors, such as nuclear factor kappa B (NF-kB), which is involved in the regulation of gene expression. In addition, 2-DETC has been shown to have anti-cancer and anti-microbial properties, and to inhibit the growth of various cancer cells, including those of the prostate, breast, and colon.
Avantages Et Limitations Des Expériences En Laboratoire
2-DETC has numerous advantages for laboratory experiments. It is relatively easy to synthesize and is available in a variety of forms, such as powder, liquid, and solid. It is also highly stable and has a long shelf life. Furthermore, it has been extensively studied and has been shown to have a variety of biochemical and physiological effects.
However, there are also some limitations to using 2-DETC in laboratory experiments. For example, it is not water soluble and can be difficult to dissolve in certain solvents. In addition, it is toxic in large doses and can cause irritation to the skin and eyes.
Orientations Futures
The potential applications of 2-DETC are vast and there are many possible future directions for research. These include further exploration of its anti-inflammatory, anti-cancer, and anti-microbial properties. It could also be used in the development of new drugs, such as antifungals, antibiotics, and anti-tumor agents. In addition, further research could be conducted to explore its potential as a therapeutic agent for a variety of diseases, such as diabetes, obesity, and cardiovascular disease. Finally, it could be studied for its potential use as a food preservative or as a dietary supplement.
Applications De Recherche Scientifique
Recherche en protéomique
En tant que produit chimique pour la recherche en protéomique, 2-Diéthylamino-4-méthoxy-thiazole-5-carbaldéhyde peut être utilisé pour étudier l'expression, les modifications et les interactions des protéines. Cela peut fournir des informations sur les fonctions des protéines et leur rôle dans divers processus biologiques .
Activité antinociceptive et anti-inflammatoire
Le composé peut servir de réactif dans la synthèse de benzothiazine N-acylhydrazones, qui ont montré des activités antinociceptives et anti-inflammatoires potentielles. Cela pourrait conduire au développement de nouveaux médicaments contre la douleur .
Propriétés
IUPAC Name |
2-(diethylamino)-4-methoxy-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-4-11(5-2)9-10-8(13-3)7(6-12)14-9/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGBKERXCKADEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=C(S1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1386482.png)


![4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}benzonitrile](/img/structure/B1386492.png)







![tert-Butyl 4-[2-(4-Formylphenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B1386503.png)
![3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline](/img/structure/B1386504.png)
